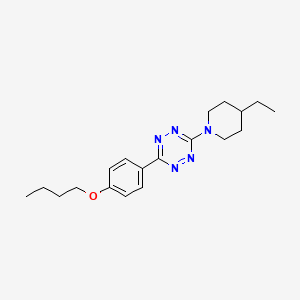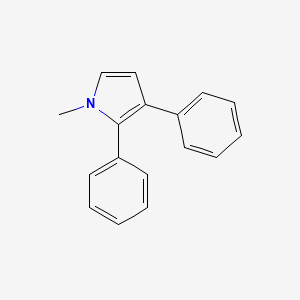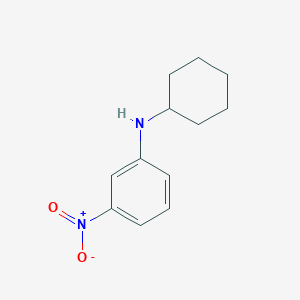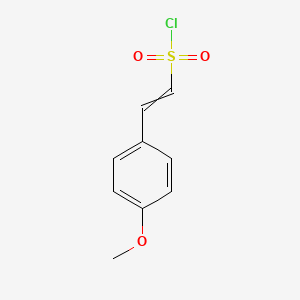
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the tetrazine ring through cyclization reactions, followed by the introduction of the butoxyphenyl and ethylpiperidinyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the tetrazine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Applications De Recherche Scientifique
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition, which can modify biological molecules and pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxyphenyl)-6-(4-methylpiperidin-1-YL)-1,2,4,5-tetrazine
- 3-(4-Ethoxyphenyl)-6-(4-propylpiperidin-1-YL)-1,2,4,5-tetrazine
Uniqueness
Compared to similar compounds, 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine stands out due to its specific substituents, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
112493-38-6 |
|---|---|
Formule moléculaire |
C19H27N5O |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
3-(4-butoxyphenyl)-6-(4-ethylpiperidin-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C19H27N5O/c1-3-5-14-25-17-8-6-16(7-9-17)18-20-22-19(23-21-18)24-12-10-15(4-2)11-13-24/h6-9,15H,3-5,10-14H2,1-2H3 |
Clé InChI |
MRNMNYQEFPACPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=NN=C(N=N2)N3CCC(CC3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)


![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)

![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)

